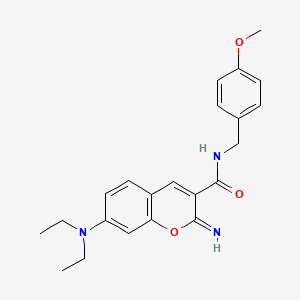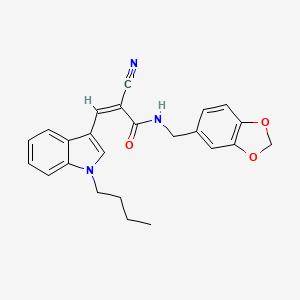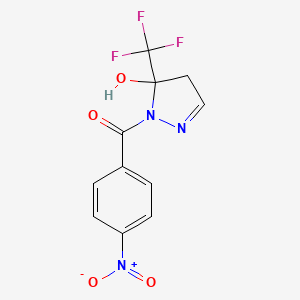
7-(diethylamino)-2-imino-N-(4-methoxybenzyl)-2H-chromene-3-carboxamide
Übersicht
Beschreibung
7-(diethylamino)-2-imino-N-(4-methoxybenzyl)-2H-chromene-3-carboxamide is a chemical compound with potential applications in scientific research. It is a chromene derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 7-(diethylamino)-2-imino-N-(4-methoxybenzyl)-2H-chromene-3-carboxamide involves its ability to react with ROS and form a fluorescent adduct. The compound contains a diethylamino group that can undergo protonation in the presence of ROS, leading to the formation of a fluorescent product. The fluorescence intensity is directly proportional to the ROS levels, making it a useful tool for monitoring ROS in living cells.
Biochemical and Physiological Effects
7-(diethylamino)-2-imino-N-(4-methoxybenzyl)-2H-chromene-3-carboxamide has been shown to have minimal toxicity and does not interfere with cellular processes. It has been used successfully to monitor ROS levels in various cell types, including cancer cells, neuronal cells, and endothelial cells. The compound has also been shown to be stable under physiological conditions, making it a useful tool for in vivo imaging studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-(diethylamino)-2-imino-N-(4-methoxybenzyl)-2H-chromene-3-carboxamide in lab experiments include its high selectivity for ROS, its real-time monitoring capabilities, and its low toxicity. However, the compound has limitations, including its limited solubility in aqueous solutions and its sensitivity to light and oxygen, which can affect its fluorescence intensity.
Zukünftige Richtungen
There are several future directions for the use of 7-(diethylamino)-2-imino-N-(4-methoxybenzyl)-2H-chromene-3-carboxamide in scientific research. One potential area of interest is its use in studying the role of ROS in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Another potential area of interest is its use in developing new imaging techniques for monitoring ROS in vivo. Additionally, the development of new derivatives with improved solubility and stability could expand its applications in various fields of research.
Conclusion
In conclusion, 7-(diethylamino)-2-imino-N-(4-methoxybenzyl)-2H-chromene-3-carboxamide is a useful compound with potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to explore its full potential and expand its applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
7-(diethylamino)-2-imino-N-(4-methoxybenzyl)-2H-chromene-3-carboxamide has been studied for its potential applications in scientific research. One of the main areas of interest is its potential as a fluorescent probe for detecting reactive oxygen species (ROS) in living cells. ROS play a crucial role in various physiological processes, but their overproduction can lead to oxidative stress and cell damage. The use of fluorescent probes such as 7-(diethylamino)-2-imino-N-(4-methoxybenzyl)-2H-chromene-3-carboxamide can help in monitoring ROS levels in real-time and provide insights into their role in various diseases.
Eigenschaften
IUPAC Name |
7-(diethylamino)-2-imino-N-[(4-methoxyphenyl)methyl]chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-4-25(5-2)17-9-8-16-12-19(21(23)28-20(16)13-17)22(26)24-14-15-6-10-18(27-3)11-7-15/h6-13,23H,4-5,14H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJIASHKHHFYLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C(=O)NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(diethylamino)-2-imino-N-(4-methoxybenzyl)-2H-chromene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-N-1-naphthyl-1,3,5-triazine-2,4-diamine](/img/structure/B4848151.png)
![3-chloro-N-[3-(diethylamino)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4848158.png)
![N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4848173.png)
![N-{3-[1-(methylsulfonyl)-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B4848175.png)



![2-fluoro-N-(2-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B4848200.png)
![7-methyl-9-{2-oxo-2-[4-(1-pyrrolidinyl)phenyl]ethoxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4848205.png)
![N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}-1-methyl-3-(4-morpholinylcarbonyl)-1H-pyrazole-5-carboxamide](/img/structure/B4848208.png)
![2,4-dichlorophenyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate](/img/structure/B4848210.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4848216.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-ethylbutanoyl)piperazine](/img/structure/B4848234.png)